molecular formula C13H17ClFNO3S B7080445 N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylpropanamide

N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylpropanamide

Cat. No.: B7080445
M. Wt: 321.80 g/mol
InChI Key: DSJNIFZPBAOYIL-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylpropanamide is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenyl group, a dimethylated sulfonyl group, and a propanamide backbone

Properties

IUPAC Name

N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO3S/c1-13(2,20(4,18)19)12(17)16(3)8-9-7-10(14)5-6-11(9)15/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJNIFZPBAOYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1=C(C=CC(=C1)Cl)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylpropanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination and fluorination of a benzene ring to introduce the chloro and fluoro substituents. This is followed by the formation of the sulfonyl group through sulfonation reactions. The final step involves the coupling of the sulfonylated benzene derivative with a propanamide moiety under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylpropanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as anti-inflammatory or antimicrobial agents.

    Medicine: Research explores its potential as a drug candidate, focusing on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Industry: It is used in the development of new materials, catalysts, and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylacetamide
  • N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylbutanamide

Uniqueness

N-[(5-chloro-2-fluorophenyl)methyl]-N,2-dimethyl-2-methylsulfonylpropanamide is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. Its structural features allow for targeted interactions with molecular targets, making it a valuable compound for research and development.

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